molecular formula C46H72N10O15S B610440 Reltecimod CAS No. 1447799-33-8

Reltecimod

Cat. No. B610440
M. Wt: 1037.197
InChI Key: VRNHFZYMPDKTBS-WYUJEMNCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reltecimod, also known as AB-103, NSC-37096, P-2TA, is a CD28 antigen inhibitor potentially for the treatment of necrotizing soft tissue infection.

Scientific Research Applications

Immune Modulation in Necrotizing Soft Tissue Infections

Reltecimod, a CD28 T-lymphocyte receptor mimetic, has been studied for its role in inhibiting T-cell stimulation by various bacterial pathogens. A clinical trial investigated its efficacy in patients with severe Necrotizing Soft Tissue Infections (NSTI). The trial found that early administration of reltecimod resulted in significant improvement in the primary composite endpoint in the per protocol population, although not in the modified Intent-to-Treat population. Reltecimod was also associated with improved resolution of organ dysfunction and hospital discharge status (Bulger et al., 2020).

Pharmacokinetic/Pharmacodynamics Profile

Reltecimod has a short plasma half-life in humans and various animal models. However, it redistributes quickly to lymphatic tissues, where it achieves higher concentrations and exhibits a rapid onset of effect that lasts for at least 12 hours. This indicates that its prolonged clinical benefits are due to fast distribution to target organs and rapid intervention with signaling pathways, despite its short residence time in plasma (Edgar et al., 2020).

Dosing Efficacy in Mouse Models of Infection

In mouse models of lethal infection, a single dose of reltecimod demonstrated superior efficacy compared to two doses. The single therapeutic dose was associated with an early decrease in cytokine/chemokine levels and circulating leukocyte subpopulations, providing insight into its mechanism of action and supporting its use as a single-dose treatment in clinical trials (Edgar et al., 2019).

Commentary on Reltecimod's Clinical Trials

A commentary on the phase III multicenter randomized controlled trial of reltecimod discusses its use as an immunomodulator. The trial's design and execution were based on a foundation of prior animal studies, cohort studies, and a phase II trial. It highlights the importance of understanding the role of reltecimod in modulating the host-derived inflammatory response in severe infections (Nathens, 2020).

properties

CAS RN

1447799-33-8

Product Name

Reltecimod

Molecular Formula

C46H72N10O15S

Molecular Weight

1037.197

IUPAC Name

(S)-3-((S)-2-((S)-2-((S)-2-((S)-2-((S)-2-((S)-1-(D-alanyl-L-seryl)pyrrolidine-2-carboxamido)-4-(methylthio)butanamido)-4-methylpentanamido)-3-methylbutanamido)propanamido)-3-(4-hydroxyphenyl)propanamido)-4-(((R)-1-carboxyethyl)amino)-4-oxobutanoic acid

InChI

InChI=1S/C46H72N10O15S/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71)/t24-,25+,26-,29+,30+,31+,32+,33+,34+,36+/m1/s1

InChI Key

VRNHFZYMPDKTBS-WYUJEMNCSA-N

SMILES

O=C(O)C[C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@H]1N(C([C@H](CO)NC([C@@H](C)N)=O)=O)CCC1)=O)CCSC)=O)CC(C)C)=O)C(C)C)=O)C)=O)CC2=CC=C(O)C=C2)=O)C(N[C@@H](C(O)=O)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Reltecimod;  AB-103;  P-2TA;  AB103;  P2TA;  NSC-37096;  BENZCARBIMINE.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reltecimod
Reactant of Route 2
Reactant of Route 2
Reltecimod
Reactant of Route 3
Reactant of Route 3
Reltecimod
Reactant of Route 4
Reactant of Route 4
Reltecimod
Reactant of Route 5
Reactant of Route 5
Reltecimod
Reactant of Route 6
Reactant of Route 6
Reltecimod

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.